REACTION_CXSMILES
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[C:1]([C:5]1[C:6]([S:15][C:16]#[N:17])=[CH:7][C:8]([N+:12]([O-])=O)=[C:9]([NH2:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[H][H]>[Ni]>[C:1]([C:5]1[CH:10]=[C:9]([NH2:11])[C:8]([NH2:12])=[CH:7][C:6]=1[S:15][C:16]#[N:17])([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C=1C(=CC(=C(C1)N)[N+](=O)[O-])SC#N
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Name
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|
Quantity
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0.75 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
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C(C)(C)(C)C=1C=C(C(=CC1SC#N)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |